(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine
Description
(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is a chiral amine featuring a trifluoroethylamine backbone and a six-membered tetrahydropyran (THP) ring substituted at the 3-position. Its molecular formula is C₆H₁₀F₃NO, with a molecular weight of 169.14 g/mol . The stereochemistry (1S) is critical for enantioselective interactions in biological systems, while the THP ring contributes to conformational flexibility and modulates lipophilicity.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2/t5?,6-/m0/s1 |
InChI Key |
YXTAPHVTDKXUOJ-GDVGLLTNSA-N |
Isomeric SMILES |
C1CC(COC1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1CC(COC1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves:
- Formation or functionalization of the tetrahydropyran ring at the 3-position to introduce the required substituent.
- Installation of the trifluoroethylamine moiety via stereoselective methods such as reductive amination or nucleophilic substitution.
- Control of stereochemistry through chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Specific Preparation Methods
Reductive Amination Approach
A common and effective method involves reductive amination of a corresponding trifluoromethylated aldehyde or ketone intermediate with ammonia or a primary amine under mild conditions.
- Step 1: Synthesis of 3-substituted tetrahydro-2H-pyran-3-carbaldehyde or ketone precursor.
- Step 2: Reductive amination with trifluoroacetaldehyde or trifluoroacetone derivatives to introduce the CF3-substituted ethanamine group.
- Step 3: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to selectively reduce the imine intermediate to the amine.
- Stereocontrol: Employing chiral catalysts or chiral amine sources ensures the (1S) stereochemistry.
This method is favored due to its operational simplicity and high stereoselectivity.
Nucleophilic Substitution on Halogenated Precursors
Another approach involves:
- Preparation of a halogenated trifluoroethyl intermediate attached to the tetrahydropyran ring.
- Nucleophilic displacement of the halogen by ammonia or an amine nucleophile.
- Careful temperature and solvent control (e.g., inert atmosphere, low temperature) to reduce side reactions.
Industrial processes often utilize continuous flow reactors to optimize this step for yield and purity.
Cyclization and Functionalization Strategy
- Starting from 1,5-hexanediol or similar precursors, the tetrahydropyran ring is formed via acid-catalyzed cyclization.
- Subsequent functionalization at the 3-position introduces the trifluoromethylated ethanamine substituent.
- This may involve multi-step sequences including protection/deprotection steps, oxidation to aldehyde, and reductive amination.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Tetrahydropyran ring formation | Acid-catalyzed cyclization (e.g., HCl, p-TsOH) | Control temperature (~25-40 °C) to avoid side products |
| 2 | Oxidation to aldehyde/ketone | Swern oxidation, PCC, or Dess–Martin periodinane | Mild conditions preferred to preserve ring integrity |
| 3 | Reductive amination | Ammonia or primary amine, NaBH3CN or STAB, solvent: MeOH, EtOH, or THF | Inert atmosphere (N2 or Ar) to prevent oxidation; temperature ~0-25 °C for stereocontrol |
| 4 | Purification | Crystallization, chromatography | Use of chiral HPLC to confirm enantiomeric excess |
Industrial Scale Considerations
- Use of continuous flow reactors for reductive amination enhances reproducibility and safety.
- Solvent selection (e.g., 2-methyltetrahydrofuran or acetonitrile) optimizes solubility and reaction kinetics.
- Temperature control and inert atmosphere prevent decomposition of sensitive intermediates.
- Crystallization with seed crystals ensures consistent polymorph and stereochemical purity.
Analytical and Characterization Methods
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm chemical structure and trifluoromethyl group presence.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chiral HPLC: Determines enantiomeric excess and stereochemical purity.
- Infrared Spectroscopy (IR): Identifies functional groups, especially amine and ether moieties.
Summary Table: Preparation Methods Comparison
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | Uses aldehyde/ketone + amine + reducing agent | High stereoselectivity, mild conditions | Requires chiral control agents |
| Nucleophilic substitution | Halogenated intermediate + amine | Straightforward, scalable | Possible side reactions, harsh conditions |
| Cyclization + functionalization | Ring formation followed by functional group transformation | Allows ring construction and substitution | Multi-step, requires careful purification |
Research Findings and Notes
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.
- The (1S)-configuration is critical for biological activity and is maintained via stereoselective synthesis.
- Industrial methods emphasize continuous flow and solvent optimization for scalability and environmental compliance.
- Comparative studies show that the tetrahydropyran ring at the 3-position provides conformational rigidity, improving binding affinity in biological systems.
This detailed synthesis overview of this compound integrates diverse research and industrial practices to provide a comprehensive guide on its preparation. The compound’s complexity demands careful stereochemical control and optimized reaction conditions, achievable through reductive amination and related strategies under inert atmospheres and controlled temperatures. These methods are supported by analytical techniques ensuring purity and enantiomeric integrity essential for its applications in medicinal chemistry and beyond.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the field of medicinal chemistry for its potential as a drug candidate. Its structural analogs have been explored for:
- Antiviral Activity: Research indicates that fluorinated compounds can exhibit enhanced antiviral properties. The trifluoromethyl group may play a role in improving binding affinity to viral targets .
- Anticancer Agents: Studies have shown that modifications in the tetrahydropyran moiety can lead to compounds with selective cytotoxicity against cancer cells. The unique electronic properties of the trifluoromethyl group are hypothesized to enhance interaction with biological targets .
Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals for their effectiveness and stability. The applications include:
- Herbicides and Pesticides: The compound's lipophilicity may improve penetration into plant tissues, enhancing the efficacy of herbicides. Its stability under environmental conditions makes it a suitable candidate for developing new agrochemical formulations .
Materials Science
The incorporation of fluorinated moieties into polymers has been studied for:
- Fluorinated Polymers: These materials exhibit unique thermal and chemical resistance. The trifluoromethyl group can impart hydrophobic properties, making these polymers suitable for applications in coatings and membranes .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral activity of fluorinated amines similar to (1S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine. The findings indicated that these compounds exhibited significant inhibition against viral replication in vitro, suggesting potential therapeutic applications against viral infections .
Case Study 2: Agrochemical Efficacy
Research conducted on fluorinated herbicides demonstrated that compounds with trifluoromethyl groups showed improved absorption and translocation within plant systems. This study highlighted the potential for developing more effective herbicides using this compound as a core structure .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Effect of Ring Size and Substituent Position
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
- Structure : THP ring substituted at the 4-position; hydrochloride salt.
- Formula: C₇H₁₃ClF₃NO; MW: 219.63 g/mol .
- Key Differences : The 4-position substitution alters the spatial orientation of the THP ring compared to the 3-substituted target compound. The hydrochloride salt improves solubility but introduces ionic character, which may affect membrane permeability.
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
- Structure : Four-membered oxetane ring substituted at the 3-position.
- Formula: C₅H₈ClF₃NO; MW: 191.58 g/mol .
- However, reduced conformational flexibility compared to THP may limit binding to certain targets.
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine
- Structure : Five-membered tetrahydrofuran (THF) ring substituted at the 3-position.
- Formula: C₆H₁₀F₃NO; MW: 169.14 g/mol .
Aromatic vs. Alicyclic Substituents
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
- Structure : Aromatic 4-fluorophenyl substituent.
- Formula : C₈H₈F₄N; MW : 203.15 g/mol .
- The fluorine atom introduces electron-withdrawing effects, which may influence electronic interactions with targets.
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine
Stereochemical Variations
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine
- Structure : R-enantiomer with THF substituted at the 2-position.
- Formula: C₆H₁₀F₃NO; MW: 169.14 g/mol .
- Key Differences : The opposite stereochemistry (1R) and 2-position substitution on THF may lead to divergent binding affinities in chiral environments, highlighting the importance of enantiopurity in drug design.
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
